Foliachinenoside C
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Overview
Description
Foliachinenoside C is an organic compound that has garnered interest in the field of life sciences. It is one of the glycosides isolated from certain plant extracts and has shown potential in various scientific research applications .
Preparation Methods
The preparation of Foliachinenoside C involves extraction from plant sources, particularly from the seeds of Datura metel . The extraction process typically uses solvents such as methanol, ethanol, and pyridine. The compound is then purified using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its quality and structure .
Chemical Reactions Analysis
Foliachinenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Foliachinenoside C has been studied for its hepatoprotective effects, particularly in protecting liver cells from D-galactosamine-induced cytotoxicity . It is also used in research related to its potential anticancer properties, as well as its role in modulating various biological pathways. The compound’s unique structure makes it a valuable tool in the study of glycosides and their effects on biological systems .
Mechanism of Action
The mechanism of action of Foliachinenoside C involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating oxidative stress and inflammation pathways, which are crucial in various disease processes. The compound’s ability to protect liver cells and its potential anticancer properties are linked to its antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Foliachinenoside C is part of a group of glycosides that includes similar compounds such as foliachinenosides E, F, G, H, and I . These compounds share structural similarities but differ in their specific biological activities and effects. This compound stands out due to its potent hepatoprotective and anticancer properties, making it a unique and valuable compound for scientific research .
Properties
Molecular Formula |
C28H38O14 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(2R,3S,4S,5R)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-bis(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H38O14/c1-36-16-5-12(6-17(37-2)21(16)32)25-14(9-29)15(10-30)26(41-25)13-7-18(38-3)27(19(8-13)39-4)42-28-24(35)23(34)22(33)20(11-31)40-28/h5-8,14-15,20,22-26,28-35H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 |
InChI Key |
JNTVMSUGCQQJNZ-FKLBZQFOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(C(O2)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC)CO)CO |
Origin of Product |
United States |
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